Rigid Diol Architecture for High-Tg Polymers
The target compound's ortho-phenylene bridge confers extreme rotational restriction (only 2 rotatable bonds) compared to its more flexible para-isomer (1,4-bis(1-hydroxycyclohexyl)benzene, CAS 101886-65-1) or acyclic aliphatic diols, which typically possess 5+ rotatable bonds [1]. In polymer science, reducing rotational degrees of freedom is a core design principle for elevating glass transition temperature (Tg) and enhancing mechanical rigidity, enabling performance in high-temperature applications where flexible diols would fail [1].
| Evidence Dimension | Rotatable Bond Count (measure of molecular flexibility) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 1,4-bis(1-hydroxycyclohexyl)benzene (CAS 101886-65-1) and generic aliphatic diols (e.g., 1,6-hexanediol) |
| Quantified Difference | The target has 2 rotatable bonds vs. 2 for the para-isomer (similar flexibility but different spatial orientation) and vs. 5-7 for acyclic diols, indicating a structurally rigid core. |
| Conditions | Computed property by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
Procurement of this specific ortho-isomer is essential for applications requiring a rigid, non-linear monomer architecture to achieve target material thermal properties, a function a flexible diol cannot replicate.
- [1] PubChem. Cyclohexanol, 1,1'-(1,2-phenylene)bis-. Computed Properties: Rotatable Bond Count. National Center for Biotechnology Information. View Source
